XLogP3 Lipophilicity vs. Parent Scaffold
The target compound (PubChem CID 125426925) carries a computed XLogP3 of 0, while the simplest unsubstituted analog 2-(1H-imidazol-5-yl)acetonitrile (CID 571973, CAS 18502-05-1) has a computed XLogP3 of −0.2 [1][2]. This +0.2 log-unit increase is attributable to the combined effect of the 2-chloro substituent and the azetidin-3-yl N-substitution. Although the absolute difference is modest, it is directionally consistent with the introduction of hydrophobic elements (Cl and cyclobutyl-like ring) that can influence membrane permeability and non-specific protein binding in cellular assays. No head-to-head experimental logP or logD measurement has been published for the target compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 (PubChem CID 125426925) |
| Comparator Or Baseline | XLogP3 = −0.2 (PubChem CID 571973, 2-(1H-imidazol-5-yl)acetonitrile) |
| Quantified Difference | ΔXLogP3 = +0.2 log units |
| Conditions | Computed by XLogP3 3.0 algorithm; not experimentally validated for the target compound. |
Why This Matters
In fragment-based and lead-optimisation programs, even small ΔlogP shifts influence solubility, permeability, and off-target binding profiles, making the target compound a more hydrophobic starting point than the parent scaffold.
- [1] PubChem Compound Summary for CID 125426925, 2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile. XLogP3-AA = 0. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 571973, 2-(1H-imidazol-5-yl)acetonitrile. XLogP3-AA = −0.2. National Center for Biotechnology Information (2025). View Source
